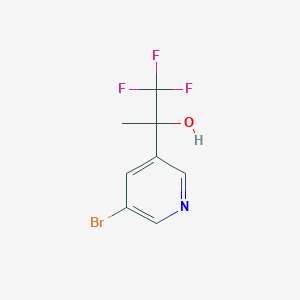

2-(5-溴吡啶-3-基)-1,1,1-三氟丙-2-醇

概述

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-[(5-bromopyridin-3-yl)oxy]pyrazine”, contains a total of 21 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

A similar compound, “5-Bromopyridin-3-yl sulfurofluoridate”, has been used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Ethyl 2-(5-bromopyridin-3-yl)acetate”, include a molecular weight of 244.09 g/mol and a boiling point of 299.4±25.0C at 760 mmHg .科学研究应用

电催化羧化

- Feng 等人(2010 年)研究了 2-氨基-5-溴吡啶与 CO2 的电催化羧化。该过程在离子液体中进行,产生高收率和高选择性的 6-氨基烟酸,展示了从更简单的溴吡啶和 CO2 合成有价值化合物的潜在途径 (Feng, Huang, Liu, & Wang, 2010).

寡吡啶的合成

- Pabst 和 Sauer(1999 年)利用“乐高”系统从 3,5-二(吡啶-2-基)-[1,2,4]-三嗪中合成了 4-锡基、4-溴和支链寡吡啶,展示了溴吡啶在创建复杂的吡啶基结构中的多功能性 (Pabst & Sauer, 1999).

胺化反应

- Ji、Li 和 Bunnelle(2003 年)报道了多卤代吡啶的选择性胺化。他们的工作重点介绍了 5-溴-2-氯吡啶在催化胺化中的用途,产生了氨基取代的吡啶,这是有机合成中的一项重要反应 (Ji, Li, & Bunnelle, 2003).

吡啶衍生物的合成

- Ahmad 等人(2017 年)通过 Suzuki 交叉偶联反应描述了新型吡啶基衍生物的合成。他们的研究说明了 5-溴-2-甲基吡啶-3-胺在形成多种吡啶化合物中的作用,展示了溴吡啶的化学多功能性 (Ahmad et al., 2017).

三氟甲基噻唑的合成

- Tanaka 等人(1991 年)探索了 3-溴-1,1,1-三氟丙-2-酮与硫脲反应生成 4-三氟甲基噻唑。这项工作证明了溴吡啶在合成噻唑(一类具有各种应用的化合物)中的潜力 (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

作用机制

Target of Action

Similar compounds have been known to interact with specific receptors in the body.

Mode of Action

It is believed that the compound binds to its target receptors, leading to a cascade of signaling events within the cell. This binding can either activate or inhibit the receptor, depending on the specific ligand involved.

Biochemical Pathways

It is likely that the compound modulates various signaling pathways within the cell.

Result of Action

安全和危害

The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is harmful if swallowed and it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYDNNYEBHKJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

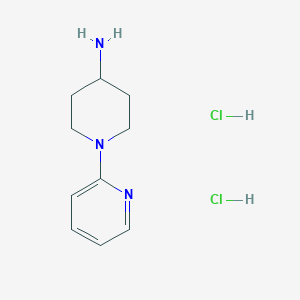

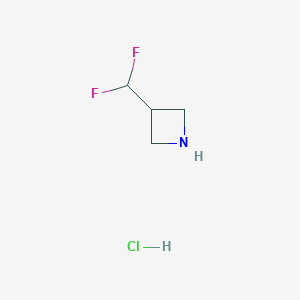

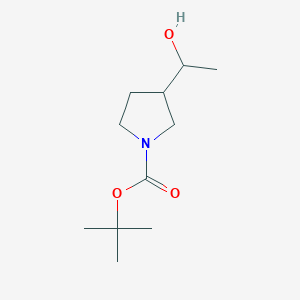

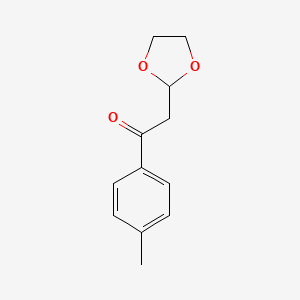

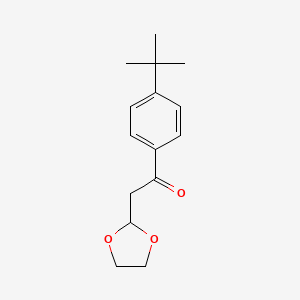

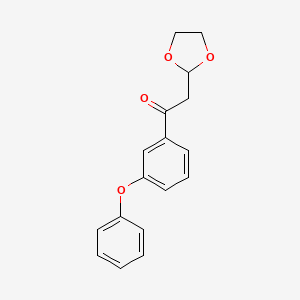

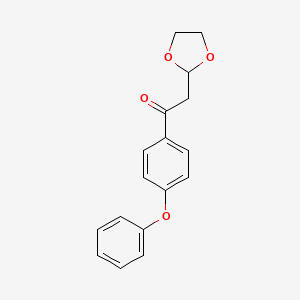

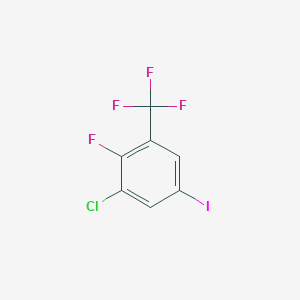

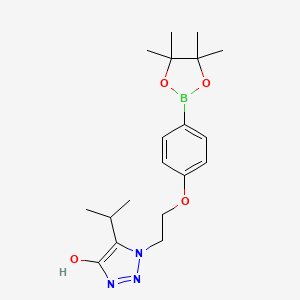

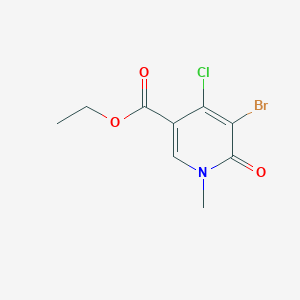

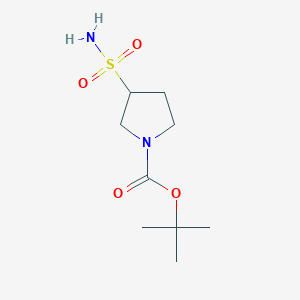

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

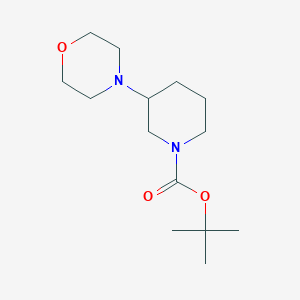

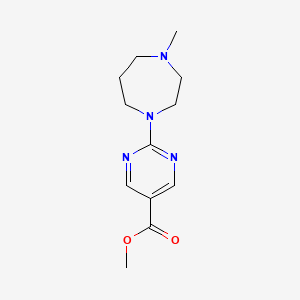

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid](/img/structure/B1400346.png)